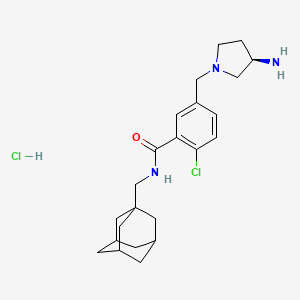
Aacba
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride, commonly referred to as Aacba hydrochloride, is a synthetic and biologically active compound. It is known for its high purity and selective antagonistic properties towards P2X7 receptors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aacba hydrochloride involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane derivative is then reacted with 2-chloro-benzamide under specific conditions to form the desired compound. The reaction typically requires the use of solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and lyophilization are employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Aacba hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound hydrochloride may yield a different product compared to its reduction .
科学的研究の応用
Aacba hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is employed in biological assays to study its effects on cellular processes.
Medicine: This compound hydrochloride is investigated for its potential therapeutic applications, particularly in pain management and inflammation
Industry: It is used in the development of new materials and compounds with specific properties.
作用機序
Aacba hydrochloride exerts its effects by selectively antagonizing P2X7 receptors. These receptors are involved in various cellular processes, including inflammation and pain signaling. By inhibiting these receptors, this compound hydrochloride can modulate the activity of cells and reduce inflammatory responses .
類似化合物との比較
Similar Compounds
Some compounds similar to Aacba hydrochloride include:
KN-62: A selective antagonist of P2X7 receptors.
Brilliant Blue G (BBG): Another P2X7 receptor antagonist with similar properties.
Uniqueness
This compound hydrochloride stands out due to its high purity and potent antagonistic properties. Its selective action on P2X7 receptors makes it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C23H33Cl2N3O |
|---|---|
分子量 |
438.4 g/mol |
IUPAC名 |
N-(1-adamantylmethyl)-5-[[(3R)-3-aminopyrrolidin-1-yl]methyl]-2-chlorobenzamide;hydrochloride |
InChI |
InChI=1S/C23H32ClN3O.ClH/c24-21-2-1-15(12-27-4-3-19(25)13-27)8-20(21)22(28)26-14-23-9-16-5-17(10-23)7-18(6-16)11-23;/h1-2,8,16-19H,3-7,9-14,25H2,(H,26,28);1H/t16?,17?,18?,19-,23?;/m1./s1 |
InChIキー |
KSWOHRISPGFSKT-RTBRYUOLSA-N |
異性体SMILES |
C1CN(C[C@@H]1N)CC2=CC(=C(C=C2)Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl |
正規SMILES |
C1CN(CC1N)CC2=CC(=C(C=C2)Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



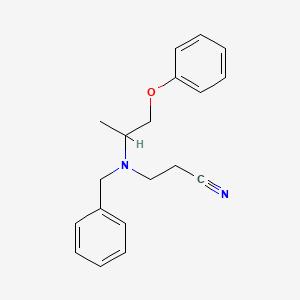
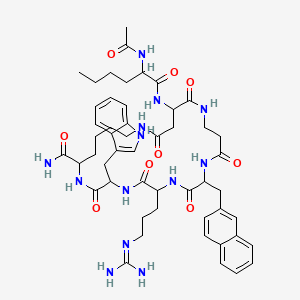
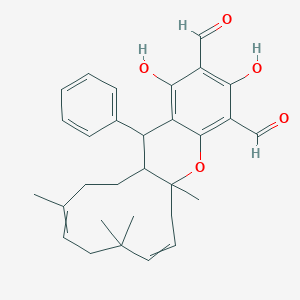
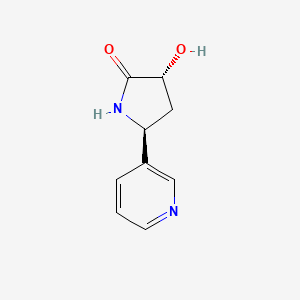
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)

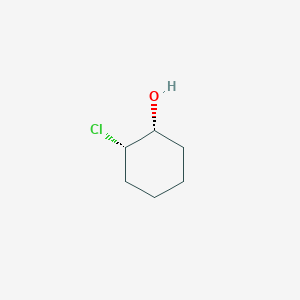
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)
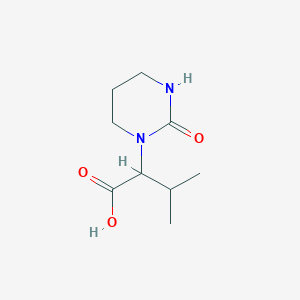

![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)

